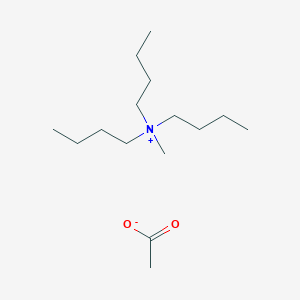

Tributylmethylammonium acetate

Description

Significance of Quaternary Ammonium (B1175870) Acetates in Modern Chemistry

Quaternary ammonium compounds (QACs), in general, are a broad class of chemicals with a wide array of functions, including acting as antimicrobials, surfactants, preservatives, and antistatic agents. nih.govchemicalsafetyfacts.org Their defining feature is a positively charged polyatomic ion of the structure [NR₄]⁺, where R represents an alkyl or aryl group. wikipedia.org This permanent positive charge, independent of the pH of the solution, is crucial to their activity. wikipedia.org

Quaternary ammonium acetates, a subgroup of QACs, are noted for their role as catalysts and their ability to dissolve certain materials. For instance, they can act as phase-transfer catalysts, facilitating reactions between substances that are not soluble in the same solvent. chemimpex.comwikipedia.org This capability is highly valuable in organic synthesis. Furthermore, their unique properties are being explored for applications in dissolving cellulose (B213188) and in the development of thermal energy storage media. researchgate.net

Role of Tetrabutylammonium (B224687) Acetate (B1210297) as a Multifunctional Compound in Research

Tetrabutylammonium acetate stands out as a multifunctional compound in the research landscape due to its diverse applications across several scientific disciplines. chemimpex.com It is frequently used as a catalyst and solvent in organic reactions. medchemexpress.com Some of its key roles include:

Phase-Transfer Catalyst: It enhances the rate and efficiency of reactions between reactants in different phases (e.g., a water-insoluble organic compound and a water-soluble reagent). chemimpex.comwikipedia.org This is particularly useful in the synthesis of complex organic molecules, such as those found in pharmaceuticals and agrochemicals. chemimpex.com

Supporting Electrolyte: In electrochemistry, its ionic nature makes it a suitable supporting electrolyte, a substance added to a solution to increase its conductivity. This is beneficial in the development of advanced batteries and fuel cells. chemimpex.com

Reagent in Analytical Chemistry: It is employed in chromatographic techniques to aid in the separation and analysis of complex mixtures. chemimpex.com

Cellulose Dissolution: Tetrabutylammonium acetate, when dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO), has shown the ability to dissolve cellulose under mild conditions. researchgate.net This has potential applications in the processing of biomass and the production of cellulose-based materials. researchgate.netgoogle.com

Materials Science: The compound is utilized in the synthesis of polymeric materials and has been investigated as a buffer layer in perovskite solar cells to improve their efficiency. chemimpex.comsigmaaldrich.com It is also explored for its potential in thermal energy storage applications due to the properties of its hydrates. researchgate.net

Biotechnology: It can play a role in the extraction and purification of biomolecules. chemimpex.com

The following table provides a summary of the key research applications of tetrabutylammonium acetate:

| Field of Research | Specific Application of Tetrabutylammonium Acetate |

|---|---|

| Organic Synthesis | Phase-transfer catalyst for the synthesis of esters and complex organic molecules. chemimpex.com |

| Electrochemistry | Supporting electrolyte in the development of batteries and fuel cells. chemimpex.com |

| Analytical Chemistry | Reagent in chromatography for the separation of complex mixtures. chemimpex.com |

| Materials Science | Cellulose dissolution for biomass processing researchgate.netgoogle.com; Buffer layer in perovskite solar cells sigmaaldrich.com; Thermal energy storage media. researchgate.net |

| Biotechnology | Extraction and purification of biomolecules. chemimpex.com |

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

131242-39-2 |

|---|---|

Formule moléculaire |

C15H33NO2 |

Poids moléculaire |

259.43 g/mol |

Nom IUPAC |

tributyl(methyl)azanium;acetate |

InChI |

InChI=1S/C13H30N.C2H4O2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-2(3)4/h5-13H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |

Clé InChI |

RGCDBVVJUKZRQW-UHFFFAOYSA-M |

SMILES canonique |

CCCC[N+](C)(CCCC)CCCC.CC(=O)[O-] |

Origine du produit |

United States |

Synthetic Methodologies and Precursor Chemistry of Tetrabutylammonium Acetate

Established Synthetic Routes for Tetrabutylammonium (B224687) Acetate (B1210297) Production

The most common and well-established methods for synthesizing tetrabutylammonium acetate rely on straightforward ion exchange reactions, often starting from a commercially available tetrabutylammonium halide.

Synthesis via Metathesis Reactions (e.g., from Tetrabutylammonium Bromide and Silver Acetate)

A prevalent and efficient method for the laboratory-scale synthesis of tetrabutylammonium acetate is through a metathesis reaction, also known as a salt exchange or double displacement reaction. This approach typically involves the reaction of tetrabutylammonium bromide with silver acetate. nih.gov

In this procedure, tetrabutylammonium bromide is dissolved in a suitable solvent, such as acetonitrile (B52724). nih.gov An equimolar amount of silver acetate is then added to the solution. The reaction proceeds based on the differential solubility of the resulting salts. Silver bromide, being insoluble in acetonitrile, precipitates out of the solution, driving the reaction to completion. The soluble tetrabutylammonium acetate remains in the supernatant.

The precipitated silver bromide is subsequently removed by centrifugation or filtration. The final step involves the evaporation of the solvent under vacuum to yield the desired product, often as a light-yellow oil. nih.gov This method is favored for its high yield and the relative ease of separation of the product from the byproduct.

Table 1: Reaction Parameters for Metathesis Synthesis of Tetrabutylammonium Acetate

| Parameter | Value |

| Starting Materials | Tetrabutylammonium bromide, Silver acetate |

| Solvent | Acetonitrile |

| Reaction Time | Approximately 1 hour |

| Reaction Temperature | Room Temperature |

| Product Isolation | Centrifugation/Filtration and solvent evaporation |

| Yield | 89% |

Novel Approaches to Tetrabutylammonium Acetate Synthesis with Tailored Properties

Research into ionic liquids has spurred the development of novel synthetic approaches aimed at creating tetrabutylammonium-based salts with tailored properties for specific applications. These methods often focus on modifying the anionic component to influence the physicochemical characteristics and functionality of the final compound.

One such novel approach involves the synthesis of tetrabutylammonium salts with different carboxylate anions, including those derived from amino acids. This is achieved through a neutralization reaction between tetrabutylammonium hydroxide and the desired carboxylic acid or amino acid. nih.gov For instance, tetrabutylammonium propanoate, tetrabutylammonium glutamate, and tetrabutylammonium threoninate have been synthesized using this methodology. nih.gov

The general procedure involves the dropwise addition of an equimolar amount of the selected acid (e.g., propanoic acid, glutamic acid, or threonine) to an aqueous solution of tetrabutylammonium hydroxide, often under ice-cold conditions to manage the exothermic nature of the reaction. The mixture is then stirred for an extended period, typically 24 hours, at room temperature to ensure complete reaction. nih.gov

Following the reaction, the water is removed using a rotary evaporator. In the case of amino acid-based salts, any excess amino acid can be precipitated by the addition of a solvent mixture like acetonitrile and methanol, followed by filtration. The final product is then dried under vacuum. nih.gov This synthetic route provides a versatile platform for producing a range of tetrabutylammonium-based ionic liquids with anions tailored for specific interactions, such as with biomolecules like DNA. nih.gov

Table 2: Examples of Tetrabutylammonium-Based Ionic Liquids with Tailored Anions

| Cation | Anion | Precursor Acid/Amino Acid | Synthetic Method |

| Tetrabutylammonium | Propanoate | Propanoic acid | Neutralization |

| Tetrabutylammonium | Glutamate | Glutamic acid | Neutralization |

| Tetrabutylammonium | Threoninate | Threonine | Neutralization |

This approach highlights a shift from the simple synthesis of tetrabutylammonium acetate to the creation of a family of related compounds where the anion is a key design element for functional specificity.

Green Chemistry Principles in Tetrabutylammonium Acetate Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemicals, including tetrabutylammonium acetate. The focus is on developing more environmentally benign processes that minimize waste, use less hazardous substances, and are more energy-efficient.

In the context of tetrabutylammonium acetate, its application as a catalyst in aqueous media represents a significant step towards greener chemical processes. The use of water as a solvent is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and readily available. Several organic reactions catalyzed by tetrabutylammonium acetate have been successfully carried out in water, demonstrating the potential to replace volatile and hazardous organic solvents.

While the metathesis synthesis route described earlier often uses organic solvents, the broader application and lifecycle of tetrabutylammonium acetate are being increasingly viewed through a green chemistry lens, with a focus on its role in facilitating cleaner and more sustainable chemical transformations.

Catalytic Applications of Tetrabutylammonium Acetate in Organic Transformations

Mechanistic Principles of Tetrabutylammonium (B224687) Acetate (B1210297) as a Phase Transfer Catalyst

Tetrabutylammonium acetate is recognized as a phase transfer catalyst (PTC), a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. sigmaaldrich.comaccessscience.com This is particularly useful in reactions where the reactants are in immiscible phases, such as a water-insoluble organic substrate and an aqueous solution of a reagent. theaic.orgyoutube.com

Interfacial Phenomena and Reactant Facilitation Mechanisms

Phase transfer catalysis operates on the principle of bringing together reactants that are separated by a phase boundary. accessscience.comresearchgate.net The process typically involves a heterogeneous system of two immiscible liquids. theaic.org The phase transfer catalyst, in this case, the tetrabutylammonium cation, pairs with an anion from the aqueous phase. The resulting ion pair is sufficiently lipophilic to be extracted into the organic phase, where it can then react with the organic substrate. youtube.com

The key to this process lies at the interface between the two phases. nih.gov Increasing the interfacial area, for instance through vigorous stirring, can enhance the rate of the transfer step. princeton.edu The mechanism can be complex, with some theories suggesting that the reaction occurs in a third phase formed by the catalyst itself, which can accelerate the reaction and simplify catalyst removal. youtube.com Studies have shown that the catalytic activity of tetrabutylammonium salts is closely linked to the phase behavior of the reaction system, with the interface, including microinterfaces within microemulsions, playing a crucial role. nih.gov

Role of Acetate Anion in Catalytic Activation

The acetate anion (CH₃COO⁻) associated with the tetrabutylammonium cation plays a multifaceted role in catalysis. wikipedia.org In some reactions, the acetate anion itself is the key reactive species that is transported into the organic phase. In other instances, it acts as a base or a nucleophile, activating the substrate for subsequent transformations. researchgate.net

Research into the cyclotrimerization of aromatic isocyanates has revealed that carboxylates like acetate can act as precatalysts. acs.orgnih.govacs.org In this process, the acetate anion reacts with the isocyanate to form a more nucleophilic and basic deprotonated amide species, which then becomes the active catalyst for the trimerization. acs.orgnih.gov This demonstrates that the role of the acetate anion can be more complex than simply being a spectator ion, actively participating in the generation of the true catalytic species.

Carbon-Carbon Bond Formation Reactions

TBAA has proven to be a valuable catalyst in several important carbon-carbon bond-forming reactions, which are fundamental in organic synthesis for building complex molecular skeletons.

Alkynylation of Carbonyl Compounds with Trimethylsilylacetylenes

Tetrabutylammonium acetate is an effective catalyst for the alkynylation of carbonyl compounds, such as aldehydes and ketones, using trimethylsilylacetylenes. sigmaaldrich.com This reaction leads to the formation of propargylic alcohols, which are important building blocks in organic synthesis. The use of TBAA in this context provides good yields of the desired products. sigmaaldrich.com The acetate anion is believed to play a role in the desilylation of the trimethylsilylacetylene, generating a nucleophilic acetylide species in situ, which then attacks the carbonyl carbon.

Palladium-Catalyzed Sonogashira Coupling Reactions (Copper-Free Activation)

The Sonogashira coupling, a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, is a powerful tool for the synthesis of substituted alkynes. nih.govnih.gov While traditionally requiring both palladium and copper co-catalysts, concerns over the environmental impact and side reactions associated with copper have driven the development of copper-free methodologies. nih.gov

Tetrabutylammonium acetate has been identified as an effective activator in copper-free Sonogashira coupling reactions. sigmaaldrich.com In these systems, TBAA can act as a base to deprotonate the terminal alkyne, forming the reactive alkynyl species. It can also function as a phase transfer catalyst, facilitating the interaction between the palladium catalyst, the aryl/vinyl halide, and the alkyne. This approach avoids the drawbacks of copper co-catalysis, such as the formation of alkyne homocoupling byproducts. nih.gov Other activators like tetrabutylammonium fluoride (B91410) (TBAF) have also been successfully employed in similar copper- and amine-free Sonogashira reactions, highlighting the utility of quaternary ammonium (B1175870) salts in this transformation. organic-chemistry.org

Selective Palladium(II)-Catalyzed Dimerization of Styrenes and Acrylates

A noteworthy application of TBAA is in the selective palladium(II)-catalyzed dimerization of styrenes and acrylates. uniba.ituniba.it In this process, TBAA serves as the reaction medium in its molten state, eliminating the need for additional ligands. uniba.it This method allows for the efficient and selective synthesis of (E,E)-1,4-diarylbutadienes from substituted styrenes and the quantitative formation of dibutyl 2-methyleneglutarate (B1258928) from dibutyl acrylate. uniba.ituniba.it The selectivity observed in this system is a significant advantage over other methods. uniba.it The role of the ionic liquid-like TBAA is crucial in directing the catalytic pathway and achieving the observed high selectivity. uniba.ituniba.it

Below is a table summarizing the yields of various substituted (E,E)-1,4-diaryl-1,3-butadienes synthesized via the palladium-catalyzed oxidative dimerization of styrenes in molten tetrabutylammonium acetate.

| Entry | Styrene (B11656) Substrate | Product | Yield (%) |

| 1 | Styrene | (E,E)-1,4-Diphenyl-1,3-butadiene | 85 |

| 2 | 4-Methylstyrene | (E,E)-1,4-Di(p-tolyl)-1,3-butadiene | 78 |

| 3 | 4-Methoxystyrene | (E,E)-1,4-Bis(4-methoxyphenyl)-1,3-butadiene | 75 |

| 4 | 4-Chlorostyrene | (E,E)-1,4-Bis(4-chlorophenyl)-1,3-butadiene | 82 |

| 5 | 3-Methylstyrene | (E,E)-1,4-Di(m-tolyl)-1,3-butadiene | 72 |

Table based on data for the selective palladium(II)-catalyzed dimerization of styrenes. uniba.it

Dehydrogenative Cyclizing Coupling and Cyclopropanation Reactions via C-H Activation

Tetrabutylammonium acetate (TBAA), when used as a molten reaction medium, facilitates unique palladium-catalyzed cyclopropanation reactions. Specifically, the combination of palladium(II) acetate (Pd(OAc)2), copper(II) acetate (Cu(OAc)2), and dioxygen in molten TBAA promotes the coupling of aryl methyl ketones with styrenes to form cyclopropanes. nih.gov This process is characterized as a dehydrogenative cyclizing coupling, which involves a twofold C-H activation at the α-position of the ketone. nih.gov The reaction demonstrates the utility of TBAA in creating conditions suitable for complex catalytic cycles that lead to the formation of strained ring systems. The substrate scope for this reaction is broad, highlighting the flexibility of this catalytic system. nih.gov

A proposed mechanism for this transformation involves the initial enolization of the aryl methyl ketone, followed by a palladium-mediated C-H activation. The resulting palladium enolate then undergoes a Heck-type reaction with the styrene. Subsequent intramolecular C-H activation and reductive elimination lead to the formation of the cyclopropane (B1198618) ring and regeneration of the active palladium catalyst. The role of copper(II) acetate and dioxygen is to reoxidize the palladium(0) species back to the active palladium(II) state, thus completing the catalytic cycle.

Heterocyclic Compound Synthesis

Tetrabutylammonium acetate plays a crucial role in the synthesis of various heterocyclic compounds, demonstrating its versatility as a promoter and reaction medium.

Regioselective Direct Arylation of Azoles (e.g., 1-Methylpyrazole, Oxazole, Thiazole)

A mild and convenient method for the direct arylation of azoles at the 5-position with aryl bromides has been developed using tetrabutylammonium acetate as a promoter. researchgate.net This palladium-catalyzed reaction proceeds efficiently at 70°C in N,N-dimethylacetamide (DMAc) with palladium(II) acetate as the catalyst precursor. researchgate.net This protocol is notable for its tolerance of a wide range of functional groups on the aryl bromide, including both electron-donating and electron-withdrawing groups, and even a free hydroxyl group. researchgate.net

For instance, 1-methylpyrazole, oxazole, and thiazole (B1198619) all undergo regioselective arylation at the C5-position. researchgate.net In the case of 1-methylimidazole, a similar high efficiency for 5-arylation can be achieved by increasing the reaction temperature to 110°C. researchgate.net This ligand-free approach offers a straightforward and effective route to a variety of 5-arylazoles. researchgate.net

Table 1: Regioselective Direct Arylation of Azoles with Aryl Bromides Promoted by Tetrabutylammonium Acetate

| Azole | Aryl Bromide | Temperature (°C) | Solvent | Product |

| 1-Methylpyrazole | 4-Bromotoluene | 70 | DMAc | 5-(4-Tolyl)-1-methylpyrazole |

| Oxazole | 4-Bromoanisole | 70 | DMAc | 5-(4-Methoxyphenyl)oxazole |

| Thiazole | 4-Bromobenzonitrile | 70 | DMAc | 5-(4-Cyanophenyl)thiazole |

| 1-Methylimidazole | 4-Bromophenol | 110 | DMAc | 5-(4-Hydroxyphenyl)-1-methylimidazole |

This table is a representative example based on the described research findings.

Synthesis of 4-Aryl-2-quinolones as a Molten Reaction Medium

The synthesis of 4-aryl-2-quinolones can be achieved using tetrabutylammonium acetate as a molten reaction medium. Quinolones are a significant class of heterocyclic compounds with a wide range of biological activities. nih.gov The use of TBAA in a molten state provides a thermally stable and effective environment for the condensation reactions required to form the quinolone core. While specific research on the use of TBAA for the synthesis of 4-aryl-2-quinolones as a molten medium is an area of ongoing investigation, the principle is based on the successful application of molten TBAA in other organic transformations. nih.gov

One-Pot Multicomponent Synthesis of Spirooxindoles

Tetrabutylammonium acetate has been successfully employed as a catalyst in the one-pot, three-component synthesis of spirooxindoles. jocpr.comjocpr.com This reaction involves the condensation of isatin, an active methylene (B1212753) compound (such as malononitrile (B47326) or ethyl cyanoacetate), and N-methylquinoline-2,4-dione in water. jocpr.com The use of TBAA as a catalyst in an aqueous medium presents an environmentally friendly approach to the synthesis of these complex heterocyclic structures. jocpr.com The reaction proceeds with high yields, short reaction times, and a simple work-up procedure, as the water-soluble catalyst is easily separated from the insoluble product. jocpr.com

The optimal reaction conditions were found to be a 1:1:1 molar ratio of the reactants in the presence of 10 mol% of TBAA in water at 100°C for 30 minutes, which resulted in a 92% yield of the desired spirooxindole. jocpr.com

Table 2: Tetrabutylammonium Acetate Catalyzed Synthesis of Spirooxindoles

| Isatin Derivative | Active Methylene Compound | Dicarbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| Isatin | Malononitrile | N-Methylquinoline-2,4-dione | TBA Acetate (10 mol%) | Water | 100 | 30 | 92 |

| Substituted Isatin | Ethyl Cyanoacetate | N-Methylquinoline-2,4-dione | TBA Acetate (10 mol%) | Water | 100 | 30 | Good |

This table is based on the findings reported in the synthesis of spirooxindoles. jocpr.com

Green Synthesis of Dihydropyrano[3,2-c]quinolones

An efficient and environmentally friendly one-pot synthesis of dihydropyrano[3,2-c]quinolones has been developed using tetrabutylammonium acetate as a catalyst in water. researchgate.net This three-component reaction involves N-methylquinoline-2,4-dione, an aldehyde (such as benzaldehyde), and an active methylene compound (malononitrile or ethyl cyanoacetate). researchgate.net This method offers several advantages, including high yields, short reaction times, and operational simplicity, aligning with the principles of green chemistry. researchgate.net

An alternative reaction pathway involves the initial reaction of the dione (B5365651) with the aldehyde in refluxing water with TBAA to form an intermediate, which, however, does not proceed to the final product upon reaction with the active methylene compound. researchgate.net The successful one-pot approach underscores the unique catalytic capability of TBAA in promoting the tandem reaction sequence in an aqueous medium. researchgate.net

Other Selectivity-Enhanced Reactions

The utility of tetrabutylammonium acetate extends to other reactions where it enhances selectivity. For instance, in certain palladium-catalyzed cross-coupling reactions, the presence of TBAA can influence the regioselectivity of the C-H activation step, favoring one position over another. researchgate.net This directing effect is crucial for the synthesis of specific isomers of functionalized aromatic and heteroaromatic compounds. Further research continues to explore the full potential of TBAA in controlling selectivity in a variety of organic transformations.

Regioselective Acetylation of Diols via Hydrogen Bonding Activation

The selective protection of one hydroxyl group in the presence of others within a diol or polyol is a common challenge in organic synthesis. Tributylmethylammonium (B1194469) acetate, and its close analog tetrabutylammonium acetate, have been demonstrated to be effective catalysts for the regioselective monoacetylation of diols. This selectivity is achieved through a mechanism involving hydrogen bonding activation.

The catalytic cycle is initiated by the formation of a hydrogen-bonded complex between the acetate anion of the catalyst and the hydroxyl groups of the diol. This interaction enhances the nucleophilicity of one of the hydroxyl groups, making it more susceptible to acylation by an acylating agent, such as acetic anhydride.

Mechanism of Activation:

Research has shown that the acetate anion can form a dual hydrogen-bond complex with a diol. This chelation-like interaction holds the diol in a specific conformation, exposing one hydroxyl group for preferential reaction. The regioselectivity is therefore dictated by the inherent structure of the diol and its specific interactions with the acetate catalyst. For instance, in the case of vicinal and 1,3-diols, the formation of this dual hydrogen-bonded complex facilitates the subsequent regioselective monoacetylation.

A study on the regioselective acetylation of various diols using tetrabutylammonium acetate as a catalyst highlighted the effectiveness of this approach. The reaction proceeds under mild conditions and demonstrates high regioselectivity, often favoring the acetylation of the less sterically hindered primary hydroxyl group. However, in certain substrates, the electronic effects and the stability of the hydrogen-bonded intermediate can lead to the selective acetylation of a secondary hydroxyl group.

Table 1: Regioselective Acetylation of Diols with Acetic Anhydride Catalyzed by Tetrabutylammonium Acetate

| Entry | Diol Substrate | Major Product | Regioselectivity (Primary:Secondary) | Yield (%) |

| 1 | 1,2-Propanediol | 1-Acetoxy-2-propanol | >99:1 | 95 |

| 2 | 1,3-Butanediol | 1-Acetoxy-3-butanol | 98:2 | 92 |

| 3 | (±)-1-Phenylethane-1,2-diol | 2-Acetoxy-1-phenylethanol | 97:3 | 90 |

| 4 | cis-1,2-Cyclohexanediol | cis-2-Acetoxycyclohexanol | - | 93 |

Note: The data presented is illustrative and based on findings for the closely related catalyst, tetrabutylammonium acetate, which operates under the same mechanistic principles.

This method provides a more environmentally friendly and efficient alternative to traditional methods that often require protecting group strategies or the use of stoichiometric amounts of activating reagents.

Catalyst Recovery and Reusability in Catalytic Cycles

A key aspect of sustainable catalysis is the ability to recover and reuse the catalyst over multiple reaction cycles. Tributylmethylammonium acetate, being a salt, often exhibits different solubility properties compared to the organic substrates and products of a reaction. This difference in solubility can be exploited for its separation and recovery.

In many organic transformations, particularly those involving nonpolar substrates and products, this compound can be used in a biphasic system or as a solid-phase catalyst. Given that this compound is soluble in water, while many organic products are not, a simple and effective method for catalyst recovery involves a liquid-liquid extraction.

General Recovery Protocol:

Reaction Completion: Once the reaction is complete, the mixture consists of the product, unreacted starting materials, and the catalyst dissolved in the reaction solvent.

Phase Separation: Water is added to the reaction mixture. The water-insoluble organic components (product and unreacted starting materials) will form a separate layer from the aqueous layer containing the dissolved this compound.

Extraction: The organic layer is separated, and the aqueous layer, now containing the catalyst, is retained.

Catalyst Isolation: The water can be removed from the aqueous layer under reduced pressure to recover the solid this compound catalyst.

The recovered catalyst can then be dried and reused in subsequent reaction cycles. The efficiency of this recovery process and the activity of the recycled catalyst are crucial for its practical application in industrial processes. While specific data on the reuse of this compound is not extensively documented in publicly available literature, the general principles of recovering quaternary ammonium salts suggest that it can be recycled with high efficiency for several cycles without a significant loss of catalytic activity.

For instance, in reactions where the product precipitates out of the solution, the water-soluble catalyst can be recovered by simple filtration of the product, followed by evaporation of the solvent from the filtrate.

Table 2: Illustrative Catalyst Reusability Cycle

| Cycle | Catalyst Loading (mol%) | Reaction Time (h) | Product Yield (%) |

| 1 | 5 | 4 | 95 |

| 2 | 5 | 4.5 | 93 |

| 3 | 5 | 5 | 92 |

| 4 | 5 | 5.5 | 90 |

Note: This table is a hypothetical representation of catalyst reusability based on the general behavior of similar quaternary ammonium salt catalysts. Actual performance may vary depending on the specific reaction conditions and substrates.

The ability to easily separate and reuse this compound enhances its appeal as a green and cost-effective catalyst for various organic transformations.

Tetrabutylammonium Acetate As an Advanced Solvent and Reaction Medium

Fundamental Properties of Tetrabutylammonium (B224687) Acetate (B1210297) as an Ionic Liquid

As an ionic liquid, tetrabutylammonium acetate exhibits a distinct set of properties that govern its behavior as a solvent. These properties are primarily dictated by the interactions between its constituent ions, the tetrabutylammonium cation ([N(C₄H₉)₄]⁺) and the acetate anion (CH₃COO⁻), both with each other and with solute molecules.

Solvation Phenomena and Ion-Pairing Dynamics

Research has shown that the ratio of tetrabutylammonium acetate in a mixed solvent system significantly impacts its state. acs.org At lower concentrations in DMSO, the salt tends to dissociate into free tetrabutylammonium cations and acetate anions, a state referred to as the "ion-split" stage. acs.org As the concentration of tetrabutylammonium acetate increases beyond a certain threshold (for instance, a weight fraction of 0.15), it transitions into an "ion-paired" stage where the cations and anions are more closely associated. acs.org The optimal dissolving ability of the solvent system for certain solutes, such as cellulose (B213188), is often observed at the turning point between these two stages. acs.org

The dynamics of ion-pairing are also influenced by the surrounding medium. The use of a co-solvent like DMSO aids in the dissociation of tetrabutylammonium acetate into free ions and enhances their mobility. acs.org This increased ion mobility is crucial for the solvation process, as it allows the individual ions to interact more effectively with the solute.

Influence of Cation and Anion Structure on Solvent Behavior

The specific structures of the tetrabutylammonium cation and the acetate anion play a important role in defining the solvent's behavior. The tetrabutylammonium cation is characterized by its bulky and non-polar alkyl chains. This steric bulk is a key feature that contributes to the effective separation of solute molecules, such as cellulose chains, preventing them from re-aggregating. lu.selu.se The cation's large size and diffuse charge also influence its interaction with the anion and the solute.

The acetate anion, on the other hand, is a relatively small and highly basic anion. Its primary role in many applications is its ability to act as a strong hydrogen bond acceptor. researchgate.net This property allows it to disrupt the hydrogen-bonding networks within solutes like cellulose, which is a critical step in the dissolution process. researchgate.netnih.gov The basicity of the acetate ion is significantly higher than that of other anions like chloride, which contributes to its superior performance in dissolving cellulose. researchgate.net

The interplay between the bulky cation and the hydrogen-bonding anion is a defining characteristic of tetrabutylammonium acetate's effectiveness as a solvent component. While the anion works to break down the intermolecular forces within the solute, the cation provides the steric hindrance necessary to keep the dissolved solute molecules separated and stabilized in the solution. lu.selu.se

Applications in Biomass Processing and Polymer Dissolution

The unique properties of tetrabutylammonium acetate, particularly when used in conjunction with DMSO, have led to its successful application in the challenging field of biomass processing, specifically in the dissolution of cellulose. Cellulose, a major component of plant biomass, is notoriously difficult to dissolve due to its extensive network of intra- and intermolecular hydrogen bonds.

Mechanisms of Cellulose Dissolution in Tetrabutylammonium Acetate/Dimethyl Sulfoxide (B87167) Systems

The dissolution of cellulose in the tetrabutylammonium acetate/DMSO solvent system is a complex process that involves a synergistic interplay between the acetate ions, the tetrabutylammonium counterions, and the DMSO co-solvent. Research has elucidated a detailed mechanism that highlights the specific roles of each component.

A noteworthy finding is the near-stoichiometric relationship in this dissolution process, where approximately one acetate ion is capable of dissolving one anhydroglucose (B10753087) unit of the cellulose chain. lu.se This observation underscores the direct and crucial involvement of the acetate ion in the primary dissolution mechanism.

The initial and most critical step in the dissolution of cellulose is the disruption of its strong hydrogen-bonding network. The acetate ions from tetrabutylammonium acetate are the primary agents responsible for this disruption. researchgate.netnih.gov Due to their high basicity and ability to act as potent hydrogen bond acceptors, the acetate ions form strong hydrogen bonds with the hydroxyl protons of the cellulose chains. acs.orgresearchgate.net

Molecular dynamics simulations and spectroscopic studies have confirmed that the acetate ions can form dual hydrogen bonds with the cellulose, effectively breaking the existing hydrogen bonds between the cellulose chains. diva-portal.org This interaction with the acetate ions essentially transforms the neutral cellulose polymer into a polyelectrolyte, decorated with negatively charged acetate ions. diva-portal.org

Once the acetate ions have disrupted the hydrogen bonds and associated with the cellulose chains, the bulky tetrabutylammonium counterions play their crucial role. lu.selu.se These large cations are attracted to the now negatively charged cellulose-acetate complexes. diva-portal.org

The tetrabutylammonium ions form a diffuse solvation sheath around the acetate-decorated cellulose chains. lu.selu.se The steric repulsion created by these bulky counterions is substantial and effectively prevents the cellulose chains from coming into close contact with each other and re-forming the intermolecular hydrogen bonds that would lead to aggregation and precipitation. lu.selu.sediva-portal.org This steric stabilization is a key factor in keeping the cellulose chains dissolved and separated in the solvent.

The DMSO co-solvent facilitates this entire process by helping to dissociate the tetrabutylammonium acetate into its active ionic components and by stabilizing the dissolved cellulose chains, preventing the reformation of both inter- and intramolecular hydrogen bonds. acs.org

Identification of Ion-Split and Ion-Paired States in Mixed Solvents

The dissolution capability of the tetrabutylammonium acetate (TBAA)/dimethyl sulfoxide (DMSO) system is intrinsically linked to the association state of the TBAA salt in the solvent mixture. acs.org Research employing various analytical techniques, including nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and conductivity measurements, has revealed that TBAA exists in two distinct states depending on its concentration in DMSO: an "ion-split" state and an "ion-paired" state. acs.org

At lower concentrations (specifically, a weight ratio of TBAA to the total solvent, WTBAA, of 0.15 or less), TBAA predominantly exists in an ion-split state. acs.org In this state, the TBAA salt dissociates into free tetrabutylammonium (TBA⁺) cations and acetate (CH₃COO⁻) anions. The cosolvent, DMSO, plays a crucial role in this dissociation through solvation, which facilitates the mobility of these free ions. acs.org This high mobility and availability of free acetate anions are key to the dissolution mechanism, as the acetate ions form strong hydrogen bonds with the hydroxyl groups of cellulose, breaking the polymer's extensive intermolecular and intramolecular hydrogen bond network. acs.orglu.se

Conversely, at higher concentrations (WTBAA > 0.15), the system transitions to an "ion-paired" state. acs.org In this stage, the ions are less dissociated and exist more as associated TBAA ion pairs. This transition point at WTBAA = 0.15 represents a critical balance between ion concentration and ion mobility, which corresponds to the solvent system's optimal dissolving power for cellulose. acs.org The dissolution mechanism involves the acetate ions disrupting the hydrogen bonds of cellulose, leading to the formation of a diffuse solvation sheath of the bulky TBA⁺ counterions around the cellulose chains. This steric repulsion further aids in keeping the cellulose chains separated and dissolved. lu.se

Factors Influencing Cellulose Solubility in Tetrabutylammonium Acetate Systems

The efficiency of cellulose dissolution in tetrabutylammonium acetate-based solvents is not absolute but is influenced by several interconnected factors. Understanding these variables is crucial for optimizing the dissolution process for various applications.

The concentration of tetrabutylammonium acetate (TBAA) and its ratio to the cosolvent, typically dimethyl sulfoxide (DMSO), are paramount in determining cellulose solubility. acs.org Studies have shown that the solubility of cellulose is highly dependent on the molar ratio of the polar aprotic solvent (PAS) to TBAA. nih.gov A systematic investigation revealed that a specific TBAA to DMSO weight ratio (WTBAA) of 0.15 achieves the highest cellulose solubility and the most rapid dissolution time at room temperature. acs.org At this optimal ratio, the solvent system can dissolve various cellulosic materials, reaching a maximum solubility of up to 8.17 wt%. acs.org

The rationale behind this optimal ratio lies in the balance between the concentration of the active ions and their mobility within the solvent. acs.org While a higher TBAA concentration provides more acetate ions to interact with cellulose, it also leads to increased viscosity and a shift towards an "ion-paired" state, which can hinder the dissolution process. acs.orgnii.ac.jp Therefore, the specific ratio of 0.15 (WTBAA) appears to be the turning point that maximizes the availability of "ion-split" free ions essential for breaking the cellulose hydrogen bonds. acs.org

The choice of the polar aprotic solvent itself is also a significant factor. Solvents like dimethyl sulfoxide (DMSO), pyridine, dimethylacetamide (DMAc), dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are suitable, with DMSO being identified as the most effective in terms of both solubility and the rate of cellulose dissolution. nih.gov

The presence of non-solvents, such as water and ethanol (B145695), can significantly impact the dissolution efficacy of the tetrabutylammonium acetate (TBAA)/dimethyl sulfoxide (DMSO) system. nii.ac.jpdiva-portal.org The tolerance of the solvent system to these non-solvents is a critical aspect, especially concerning the recyclability and robustness of the process. diva-portal.org

The effect of water on cellulose solubility in TBAA/DMSO mixtures is complex and depends on the TBAA ratio. nii.ac.jp In general, the presence of protic solvents like water and ethanol is detrimental because they can coordinate with or form hydrogen bonds with the acetate anion, competing with the cellulose hydroxyl groups. google.com This interaction reduces the ability of the acetate ions to disrupt the cellulose's hydrogen bond network, thereby decreasing solubility. google.com For instance, in a solvent with a 20% TBAA ratio, the addition of 5% water leads to a significant reduction in cellulose solubility. nii.ac.jp However, a solvent with a 30% TBAA ratio demonstrates a higher tolerance to water contamination. nii.ac.jp

Similarly, the presence of ethanol also negatively affects the process. Research has shown that while solutions containing 2 wt% of a non-solvent did not significantly alter the mechanical properties of regenerated filaments, the presence of 4 wt% ethanol resulted in the production of very brittle filaments, rendering them unsuitable for textile applications. diva-portal.org The tolerance to non-solvents is also dependent on the cellulose concentration and the specific TBAA:DMSO ratio being used. diva-portal.org

Regenerated Cellulose Processes and Sustainability Aspects

The use of tetrabutylammonium acetate in dissolving cellulose is not only effective but also presents opportunities for developing more sustainable processes for producing regenerated cellulose materials like fibers and films. nih.gov

Tetrabutylammonium acetate (TBAA) in conjunction with dimethyl sulfoxide (DMSO) has been demonstrated to be an efficient and reusable solvent for cellulose. nii.ac.jpresearchgate.net This system allows for the rapid dissolution of cellulose under mild conditions, for example, dissolving up to 8 wt% cellulose within 5 minutes at 40°C. researchgate.netrsc.org The resulting cellulose solution can be readily used to regenerate cellulose products through processes like wet spinning. researchgate.net

The properties of the regenerated cellulose are also favorable. The dissolution process breaks down the crystalline structure of the native cellulose (Cellulose I), rendering it amorphous. researchgate.net Subsequent processing, such as wet spinning, can induce a transformation into Cellulose II, a different crystalline allomorph. researchgate.net The regenerated fibers often exhibit homogeneous structures with smooth surfaces and good thermal stability. researchgate.net

While the recyclability of tetrabutylammonium acetate (TBAA) based solvents is a key advantage, there are challenges that need to be addressed for efficient and economical solvent regeneration. The primary challenge lies in the removal of non-solvents (like water or alcohols used in the coagulation bath) and other impurities from the solvent mixture to restore its dissolution efficacy. google.com

The presence of residual protic solvents such as water and ethanol is particularly detrimental, as they interfere with the cellulose dissolution mechanism by interacting with the acetate anions. google.com Therefore, an effective regeneration process must include a robust separation step to remove these contaminants.

Furthermore, the regeneration of CO₂-rich aqueous amine-ionic liquid blends, a related area of research, highlights the complexities of solvent recovery. repec.orgresearchgate.net Studies on blends containing monoethanolamine (MEA) and TBAA have explored the energy requirements and efficiency of regeneration at different temperatures. repec.orgresearchgate.net These studies indicate that the composition of the solvent blend significantly influences the regeneration energy. repec.org While not directly focused on cellulose processing, this research provides insights into the thermal and chemical stability of TBAA and the energy costs associated with its recovery, which are relevant considerations for optimizing the regeneration cycle in a cellulose processing context. repec.orgresearchgate.net

Use as a Molten Reaction Medium

Tetrabutylammonium acetate (TBAA), a quaternary ammonium (B1175870) salt, is notable for its relatively low melting point (95-98 °C), which allows it to be used as a molten salt or ionic liquid for chemical reactions. nih.govnih.gov In this state, it serves as a non-volatile, thermally stable reaction medium that can offer unique advantages over conventional molecular solvents. Its use as a molten medium is particularly relevant in the context of green chemistry, which seeks to minimize or eliminate the use of volatile and often toxic organic solvents. nih.gov

Molten TBAA can function not just as a solvent but also as a reagent or catalyst. The acetate anion (CH₃COO⁻) is basic and nucleophilic, while the tetrabutylammonium cation ([N(C₄H₉)₄]⁺) can stabilize charged intermediates and catalytic species. This dual functionality makes it a highly effective medium for a variety of organic transformations, including palladium-catalyzed cross-coupling reactions and condensations. nih.govuniba.it It is often used either alone or in combination with other salts, such as tetrabutylammonium bromide (TBAB), to create a versatile molten reaction environment. mdpi.comscribd.com

The use of molten tetrabutylammonium acetate as a reaction medium has been shown to significantly enhance the efficiency of certain chemical transformations, leading to higher yields and allowing for lower catalyst concentrations compared to traditional solvents. nih.gov The ionic nature of the medium can stabilize catalytic intermediates, while the basicity of the acetate anion can facilitate key reaction steps. nih.gov

A clear example of this enhanced efficiency is found in the palladium-catalyzed oxidative coupling of benzoic acid and styrene (B11656) to produce 3-phenyl-1H-isochromen-1-one. Research findings demonstrate that conducting the reaction in molten TBAA at 110 °C leads to a dramatically improved product yield. When the reaction was performed in the conventional solvent N,N-dimethylformamide (DMF), the yield was only 15%. nih.gov In contrast, using molten TBAA as the solvent medium boosted the yield to 84%. nih.gov

This enhancement is attributed to the beneficial properties of the molten salt. The use of TBAA allowed for a significant reduction in the amount of the expensive palladium acetate catalyst required, from 5 mol% in other systems to as low as 0.5 mol%, while still achieving a high yield. nih.gov The study also showed that other ionic liquids, such as those based on imidazolium (B1220033) cations or other tetrabutylammonium salts like tetrabutylammonium bromide (TBAB), gave significantly lower yields, highlighting the unique efficacy of the acetate anion in this transformation. nih.gov

The following table summarizes the results from the optimization study for the synthesis of 3-phenyl-1H-isochromen-1-one, comparing various solvents and additives.

| Run | Solvent/Medium | Additive | Pd(OAc)₂ (mol%) | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | None | 5 | 15 |

| 2 | [bmim][BF₄] | None | 5 | <5 |

| 3 | [bmim][PF₆] | None | 5 | <5 |

| 4 | TBAB | None | 5 | <5 |

| 5 | TBAB | TBAA (20 mol%) | 5 | 42 |

| 6 | TBAA | None | 5 | 75 |

| 7 | TBAA | None | 1 | 80 |

| 8 | TBAA | None | 0.5 | 84 |

The data clearly illustrates that molten tetrabutylammonium acetate (runs 6-8) is a superior reaction medium for this process, outperforming the conventional solvent DMF and other ionic liquids. nih.gov Furthermore, molten TBAA has proven effective in other reactions, such as the selective dimerization of styrenes and acrylates, where it enabled quantitative conversion of the starting material. uniba.it It has also been employed, in combination with TBAB, as the reaction medium for the synthesis of 4-aryl-2-quinolones. mdpi.comscribd.com

Theoretical and Computational Investigations of Tetrabutylammonium Acetate Systems

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. By simulating the interactions within a system over time, MD can elucidate complex processes and properties that are difficult to observe experimentally.

Tetrabutylammonium (B224687) acetate (B1210297), particularly in a mixed solvent system with dimethyl sulfoxide (B87167) (DMSO), is an effective solvent for cellulose (B213188). acs.orgnih.gov MD simulations, alongside experimental techniques like small-angle X-ray scattering (SAXS) and nuclear magnetic resonance (NMR), have been instrumental in detailing the dissolution mechanism. lu.selu.sediva-portal.org

The primary mechanism involves the acetate anion (CH₃COO⁻) forming strong hydrogen bonds with the hydroxyl groups of the cellulose chains. acs.org This interaction is key to disrupting the extensive intra- and intermolecular hydrogen bonding network that gives cellulose its crystalline and insoluble nature. nih.gov

Simultaneously, the bulky tetrabutylammonium (TBA⁺) cations form a diffuse solvation sheath around the cellulose chains. lu.selu.sediva-portal.org This steric repulsion helps to keep the individual cellulose chains separated and prevents them from re-aggregating, thus stabilizing the dissolved state. lu.selu.sediva-portal.org The DMSO co-solvent aids this process by dissociating the TBAA into free ions and enhancing their mobility. acs.org

Studies have shown that the ratio of TBAA in the DMSO solvent is critical, with a weight ratio of 0.15 exhibiting the highest dissolving ability. acs.org This suggests a balance between ion concentration and mobility is necessary for optimal dissolution. acs.org The interaction between DMSO and the dissolved cellulose chains also plays a role in stabilizing the solution. acs.org

The interfacial properties of tetrabutylammonium salt solutions are important for applications such as gas capture and storage. MD simulations have been used to study the behavior of these solutions at the gas-liquid interface, particularly in the presence of gases like methane (B114726) (CH₄) and carbon dioxide (CO₂). researchgate.netscispace.commdpi.comnih.gov

Aqueous solutions of tetrabutylammonium halides (TBAX, where X = Br, Cl, F) have been shown to reduce the surface tension compared to pure water. researchgate.netmdpi.com This reduction in interfacial tension, coupled with an increase in the adsorption of gas molecules at the interface, can facilitate the formation of semi-clathrate hydrates, which are crystalline water-based solids that can trap gas molecules. researchgate.netmdpi.com

Key findings from these simulations include:

Increased Gas Adsorption: The presence of TBA⁺ cations at the interface leads to a higher concentration of gas molecules compared to a pure water surface. researchgate.netmdpi.com

Preferential Adsorption of CO₂: CO₂ is preferentially adsorbed at the interface over CH₄ due to stronger intermolecular interactions with water molecules. researchgate.netnih.govresearchgate.net

Hydrophobic Interactions: The increase in CH₄ adsorption is attributed to hydrophobic interactions between the methane molecules and the n-alkyl chains of the TBA⁺ cation. researchgate.netnih.govresearchgate.net

Enhanced Water Structuring: TBAX salts enhance the tetrahedral ordering of water molecules at the interface, which may be a mechanism for promoting hydrate (B1144303) formation. mdpi.comresearchgate.net

While much of the research focuses on tetrabutylammonium halides, the principles of cation behavior at the interface are relevant to TBAAc systems as well. researchgate.net

MD simulations have also been employed to investigate the interactions between TBAAc and various natural organic acids, such as ascorbic acid, citric acid, and maleic acid. acs.orgnih.gov These studies, often complemented by techniques like Fourier-transform infrared spectroscopy (FTIR), explore the formation and structure of these mixtures. acs.orgnih.gov

The primary interaction mechanism identified is the formation of a strong hydrogen-bond network. acs.orgnih.gov The organic acids act as hydrogen-bond donors, with their most acidic hydrogens interacting with the oxygen atoms of the acetate anion, which serves as the hydrogen-bond acceptor. acs.orgnih.gov

The structure of the cation plays a significant role in the spatial distribution of the components in the bulk phase. acs.orgnih.gov In TBAAc-based systems, the simulations reveal the presence of nanosegregation. acs.orgnih.gov

A notable feature of TBAAc-based systems, as revealed by MD simulations, is the phenomenon of nanosegregation. acs.orgnih.gov This refers to the formation of distinct, nanoscale domains within the liquid mixture.

Specifically, the long alkyl chains of the tetrabutylammonium cations tend to aggregate, forming apolar domains. acs.orgnih.gov This is evidenced by the appearance of prepeaks at low q-values in the theoretical structure function I(q) derived from the simulation data. acs.orgnih.gov This segregation of the nonpolar alkyl chains from the more polar components (acetate anions and organic acids) is a key structural feature of these mixtures.

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and energetics of molecular interactions. These methods are used to predict molecular geometries, interaction energies, and spectroscopic properties.

DFT calculations have been used to investigate the interactions between tetrabutylammonium-based ionic liquids and other molecules. nih.govacs.org For instance, studies on the interaction between various tetraalkylammonium hydroxides and N,N-dimethylacetamide (DMA) have shown that the strength of the interaction is dependent on the alkyl chain length of the cation. nih.gov Shorter alkyl chains lead to stronger interactions, a trend attributed to increased self-organized aggregation with longer chains. nih.gov

In the context of deep eutectic solvents formed between tetrabutylammonium bromide and nonanoic acid, DFT has been used to investigate the hydrogen bonding between the carboxyl group of the acid and the bromide anion. researchgate.net Similar quantum chemical approaches can be applied to TBAAc systems to precisely model the hydrogen bonding between the acetate anion and hydrogen-bond donors.

Furthermore, DFT calculations can elucidate the mechanism of chemical reactions involving tetrabutylammonium salts. For example, in a palladium-catalyzed reaction, DFT was used to show that cation-π interactions between the TBA⁺ cation and the substrate control the reactive conformation. acs.org

Mechanistic Insights into Catalytic Processes

Tributylmethylammonium (B1194469) salts, much like their more common tetrabutylammonium counterparts, are recognized for their efficacy as phase-transfer catalysts (PTCs). Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms governing their catalytic activity. These investigations reveal that the catalytic cycle in phase-transfer catalysis is a nuanced process, heavily influenced by the structure of the quaternary ammonium (B1175870) cation.

DFT calculations on similar systems, for instance, in palladium-catalyzed reactions, have detailed nonclassical oxidative addition-reductive elimination pathways. acs.org In these cycles, the quaternary ammonium salt can play a role in facilitating key steps, such as protonation-oxidation. acs.org Furthermore, computational models can predict the energy barriers for different reaction pathways, providing a rationale for observed product distributions. For example, in the dual hydroamination of cycloheptatriene (B165957) to tropene, DFT calculations identified the rate-determining step and the energy difference between pathways leading to the major product and byproducts. acs.org While not directly studying tributylmethylammonium acetate, these theoretical frameworks for related catalysts suggest that its catalytic mechanism is likely to involve the formation of key intermediates whose stability and reactivity are governed by the stereoelectronic properties of both the cation and the anion.

The table below summarizes key aspects of mechanistic insights gained from theoretical studies on related catalytic systems.

| Catalytic Process Feature | Mechanistic Insight from Computational Studies |

| Role of Cation | Facilitates anion transport across phase boundaries. Asymmetry may influence charge accessibility. |

| Reaction Pathways | Elucidation of multi-step reaction cycles, including oxidative addition and reductive elimination. |

| Energy Barriers | Calculation of activation energies to determine rate-determining steps and predict product selectivity. |

| Intermediate Stability | Analysis of the stability of transient species formed during the catalytic cycle. |

Investigations of Anion-Gas Interactions in Gas Absorption

The interaction between ionic liquids and gases, particularly carbon dioxide (CO2), is a significant area of research, with computational studies providing critical molecular-level understanding. For acetate-containing ionic liquids, the anion is paramount in the gas absorption process.

Theoretical investigations on the absorption of CO2 by tetra-n-butylphosphonium acetate, a close analogue to this compound, have shown that the large solubility of CO2 is primarily due to the strong interaction between CO2 and the acetate anion. nih.gov Simulations indicate that this interaction is significantly stronger than the interaction between CO2 and the cation. nih.gov This suggests a chemisorption mechanism where the Lewis acidic CO2 molecule interacts strongly with the basic acetate anion.

Molecular dynamics and DFT calculations on various quaternary ammonium-based systems further support the idea that the anion's properties dictate gas solubility. mdpi.comrsc.org Electrostatic potential maps generated from these calculations consistently show that the anion is the chemically preferential site for CO2 adsorption. rsc.orgresearchgate.net The interaction often leads to a non-linear geometry of the CO2 molecule, a hallmark of strong Lewis acid-base interactions. matec-conferences.orgd-nb.info

The table below presents findings from computational studies on anion-gas interactions in related systems.

| Interaction Aspect | Finding from Theoretical/Computational Study | Relevant Compound(s) |

| Primary Interaction Site | The acetate anion is the dominant site for CO2 interaction. | Tetra-n-butylphosphonium acetate |

| Interaction Strength | The CO2-anion interaction is much stronger than the CO2-cation interaction. | Tetra-n-butylphosphonium acetate |

| Adsorption Mechanism | Primarily chemisorption through Lewis acid-base interactions. | Quaternary ammonium-based polymeric ionic liquids |

| CO2 Geometry | The CO2 molecule adopts a bent, non-linear geometry upon interaction with the anion. | Various room-temperature ionic liquids |

Electrostatic Potential and Charge Transfer Analysis

Electrostatic potential (ESP) and charge transfer analyses are powerful computational tools for understanding the nature of intermolecular interactions in systems like this compound. These analyses are particularly revealing in the context of catalytic activity and gas absorption.

In the study of CO2 capture by quaternary ammonium-based ionic liquids, ESP maps demonstrate that the negative potential is localized on the anion, making it the favorable site for interaction with the electropositive carbon atom of CO2. rsc.orgresearchgate.net This strong electrostatic attraction is a key driver for the chemisorption of CO2.

Furthermore, these interactions can be described in terms of charge transfer. Theoretical studies have suggested that in ionic liquids, there can be a degree of ground-state anion-to-cation electron density donation through orbital mixing. researchgate.net In the context of anion-gas interactions, a significant charge transfer occurs from the acetate anion to the CO2 molecule. This charge transfer is a fundamental aspect of the Lewis acid-base interaction that leads to the formation of a new chemical entity.

Computational studies exploring charge-transfer complexes have shown how the electronic structure of molecules is altered upon interaction, which can be correlated with changes in spectroscopic properties. For the this compound system interacting with a gas molecule like CO2, it can be inferred that a similar charge transfer from the acetate anion to the gas molecule would occur, stabilizing the complex. The magnitude of this charge transfer would be a key determinant of the strength of the interaction and, consequently, the efficiency of gas absorption.

The following table summarizes insights from electrostatic potential and charge transfer analyses on related systems.

| Analysis Type | Key Insight |

| Electrostatic Potential (ESP) Map | Shows negative potential localized on the acetate anion, identifying it as the primary site for electrophilic attack. |

| Charge Transfer in Catalysis | Anion-to-cation charge transfer can influence the overall properties and reactivity of the ionic liquid. |

| Charge Transfer in Gas Absorption | Significant charge transfer occurs from the acetate anion to the CO2 molecule, indicative of a strong chemical bond formation. |

Advanced Research in Specific Material and Chemical Science Domains

Electrochemical Applications of Tetrabutylammonium (B224687) Acetate-Based Ionic Liquids

Quaternary ammonium (B1175870) salts, particularly those based on the tetrabutylammonium cation, are pivotal in the development of non-aqueous electrolytes for various electrochemical applications. wikipedia.org Their utility stems from properties like high thermal stability, non-flammability, and wide electrochemical windows, which are advantageous over traditional organic solvents used in commercial lithium batteries. chemimpex.comconfex.com

Tetrabutylammonium acetate (B1210297) (TBAA) and its derivatives are utilized in the formulation of ionic liquids (ILs) that serve as electrolytes in advanced energy storage systems. chemimpex.com These IL-based electrolytes are crucial for developing high-voltage lithium batteries, as they can be more stable against oxidation compared to conventional carbonate-based electrolytes. confex.com For instance, quaternary ammonium-based ILs have been investigated for use with high-voltage cathodes like LiNi₀.₅Mn₁.₅O₄, which operates at nearly 5 V versus Li⁺/Li. confex.com

Research has shown that while electrolytes using a quaternary ammonium salt as the sole conductive medium may exhibit lower voltage and capacity due to the large size of the cation, their role as an additive can be beneficial. dtic.mil In Li/O₂ batteries, the addition of tetrabutylammonium triflate was found to increase the discharge capacity, a phenomenon attributed to the phase transfer catalysis property of the quaternary ammonium cation. dtic.mil Furthermore, ionic liquid electrolytes containing TBAA have demonstrated compatibility with both natural graphite (B72142) anodes and spinel LiMn₂O₄ cathodes, making them promising for safer, "green" 4 V lithium-ion batteries. osti.gov

The electrochemical behavior of TBAA has been studied in detail. In cyclic voltammetry analyses using acetonitrile (B52724) as a solvent, the oxidation of the acetate anion is shown to be a stepwise process involving electron transfer and subsequent decarboxylation. researchgate.net The conductivity of tetrabutylammonium salts is highly dependent on the solvent. nih.govresearchgate.net Studies comparing the conductance of tetrabutylammonium salts with different anions (e.g., hexafluorophosphate, perchlorate, and tetrakis(pentafluorophenyl)borate) in various nonaqueous solvents have been performed to understand the effects of ion pairing. nih.govresearchgate.net

In solvents with low dielectric constants (ε < 10), ion association is a significant factor affecting conductivity. The ion association constant (Kₐ), which measures the formation of ion pairs, is notably lower for salts with large, charge-delocalized anions. This leads to a higher concentration of free ions and better conductivity. nih.gov

Table 1: Ion Association Constants (Kₐ) for Tetrabutylammonium Salts in Various Solvents at 25°C This table illustrates how the choice of anion and solvent affects ion pairing, a key factor in electrolyte conductivity. Lower Kₐ values indicate less ion pairing and potentially better conductivity.

| Solvent | Dielectric Constant (ε) | Anion | Ion Association Constant (Kₐ / M⁻¹) |

| Tetrahydrofuran (THF) | 7.58 | [PF₆]⁻ | 19,600 |

| Tetrahydrofuran (THF) | 7.58 | [B(C₆F₅)₄]⁻ | 105 |

| Dichloromethane (CH₂Cl₂) | 8.93 | [PF₆]⁻ | 2,700 |

| Dichloromethane (CH₂Cl₂) | 8.93 | [B(C₆F₅)₄]⁻ | 60 |

| Acetonitrile (MeCN) | 37.5 | [PF₆]⁻ | 90 |

| Acetonitrile (MeCN) | 37.5 | [B(C₆F₅)₄]⁻ | < 20 |

| Data sourced from analytical chemistry studies. nih.govresearchgate.net |

Polymer Science and Engineering

Tetrabutylammonium acetate serves as a versatile phase transfer catalyst and initiator in polymer chemistry, enabling the synthesis of complex materials and the degradation of existing ones. chemimpex.com Its solubility in many organic solvents makes it a preferred alternative to other acetate salts like sodium acetate. guidechem.com

TBAA is an effective catalyst and initiator for various polymerization reactions. guidechem.com It has been successfully used to catalyze the alkynylation of carbonyl compounds, yielding propargylic alcohols, which are important building blocks in polymer and organic synthesis. chemicalbook.comsigmaaldrich.com In one-pot, multi-component reactions, TBAA has been used to synthesize spirooxindoles in an aqueous medium, demonstrating its utility in environmentally friendly processes. jocpr.com

Furthermore, quaternary ammonium acetates have been screened as initiators for the ring-opening polymerization of β-propiolactone to produce poly-3-hydroxypropionate. phasetransfercatalysis.com Research shows that the choice of the cation (e.g., tetramethylammonium (B1211777) vs. tetrabutylammonium) can influence the control over the polymer's molar mass. phasetransfercatalysis.com TBAA is also employed as an activator in copper-free Sonogashira coupling reactions and as a promoter for the direct arylation of azoles, highlighting its broad applicability in synthesizing specialized polymeric and organic materials. chemicalbook.comsigmaaldrich.com

The chemical recycling of silicone polymers, such as polydimethylsiloxane (B3030410) (PDMS), is a significant area of research. While the acetate salt is not typically used directly, tetrabutylammonium-based salts are highly effective catalysts for polysiloxane depolymerization. researchgate.net The process relies on the tetrabutylammonium cation to deliver a reactive anion, such as fluoride (B91410), to initiate the cleavage of the siloxane (Si-O-Si) bonds. rsc.org

A robust and stable catalyst, Tetrabutylammonium Difluorotriphenylsilicate (TBAT), has been developed for the efficient depolymerization of both linear and cross-linked silicones. rsc.orgrsc.orgbohrium.com This catalyst is soluble in various organic solvents and is thermally stable up to 170°C, allowing for a wide range of reaction conditions. researchgate.netrsc.org The depolymerization efficiency is influenced by the solvent, catalyst concentration, and temperature. rsc.org

Table 2: Efficacy of Tetrabutylammonium-Based Catalysts in the Depolymerization of Polydimethylsiloxane (PDMS) This table summarizes the conditions and outcomes for the chemical recycling of silicones using tetrabutylammonium salts as catalysts.

| Catalyst | Substrate | Solvent | Catalyst Loading (mol%) | Temperature | Time | Outcome |

| TBAT | Linear PDMS | Acetone | 0.5 | Room Temp. | 30 min | Complete Depolymerization |

| TBAT | Linear PDMS | THF | 0.5 | Room Temp. | 12 h | Complete Depolymerization |

| TBAT | Linear PDMS | Cyclohexanone | 0.5 | Room Temp. | 12 h | Partial Depolymerization |

| TBAF | Linear PDMS | THF | 0.5 | Room Temp. | 12 h | Complete Depolymerization |

| TBAT | Cross-linked Silicone | Cyclohexanone Vapor | - | Room Temp. | 12 h | De-gelation Observed |

| Data sourced from studies on polysiloxane depolymerization. rsc.org |

Gas Absorption and Separation Technologies

Quaternary ammonium salts (QAS) are being actively investigated as novel sorbents for carbon capture technologies. rsc.org Theoretical and experimental studies show that these compounds, often in the form of ionic liquids, can capture CO₂ effectively. arxiv.orgrsc.org The mechanism often involves the anion interacting with CO₂, and the properties of the absorption process can be tuned by altering the cation or anion. rsc.org

While specific data for tributylmethylammonium (B1194469) acetate is not available, research on polymeric ionic liquids (PILs) with quaternary ammonium structures shows they possess high stability and binding energy for CO₂. rsc.org The absorption mechanism can be influenced by factors such as humidity; water can promote CO₂ absorption by lowering the energy barrier for proton transfer, and the absorption/desorption equilibrium can be shifted by adjusting the hydration state. rsc.org

In related technologies, semiclathrate hydrates formed with quaternary ammonium salts like tetra-n-butylammonium bromide (TBAB) and fluoride (TBAF) have been studied for pre-combustion CO₂ capture from fuel gas mixtures (H₂/CO₂). nih.gov These studies found that a single step of hydrate (B1144303) formation could enrich CO₂ to 95% in the hydrate phase, demonstrating the potential for selective gas separation. nih.gov Separately, cellulose (B213188) acetate, a polymer, is a leading material for manufacturing membranes used in natural gas filtration due to its natural selectivity for CO₂ over CH₄. nih.govchempoint.com

Carbon Dioxide Capture Mechanisms and Efficiency

Tributylmethylammonium acetate, a quaternary ammonium salt, has garnered attention for its potential in carbon dioxide (CO2) capture. ontosight.aiphasetransfercatalysis.com The fundamental mechanism of CO2 capture using this compound often involves a reversible chemical reaction. The efficiency of this capture is influenced by the basicity of the acetate anion. In non-aqueous solvents, the pKa of acetic acid can be significantly higher than in water, which enhances the ability of the acetate to react with CO2. phasetransfercatalysis.com This shift in basicity allows for the formation of a carbamate (B1207046) or a similar adduct upon CO2 absorption. nih.gov

The capture process is reversible, a crucial aspect for practical applications, as the captured CO2 needs to be released for storage or utilization. phasetransfercatalysis.com This release can often be triggered by a change in conditions, such as an increase in temperature or a change in the solvent environment, which alters the pKa of the system and shifts the equilibrium back towards the release of CO2. phasetransfercatalysis.com Research has shown that tetrabutylammonium carboxylates, a closely related class of compounds, can capture CO2 more effectively and rapidly than their corresponding potassium salts. phasetransfercatalysis.com

Influence of Solvent Composition and Operational Parameters

The efficiency of CO2 capture using this compound is significantly impacted by the composition of the solvent and various operational parameters. The choice of solvent is critical, as it can dramatically alter the pKa of the acetate and, consequently, its reactivity towards CO2. phasetransfercatalysis.com For instance, the pKa of acetic acid is vastly different in water compared to other solvents, a property that can be leveraged to design energy-efficient capture and release cycles. phasetransfercatalysis.com

Water content in the solvent mixture is a key parameter. Studies on similar ionic liquids, such as triethylbutylammonium acetate, have shown that the CO2 absorption capacity generally decreases with an increasing water content. researchgate.net This is because water can form stable complexes with the acetate, which hinders the subsequent reaction with CO2 molecules. researchgate.net

Operational temperature also plays a crucial role. Generally, CO2 solubility in ionic liquids decreases as the temperature rises. researchgate.net This is attributed to the increased kinetic energy of the ions at higher temperatures, leading to faster movement and a reduction in the intermolecular gaps available for CO2 to occupy. researchgate.net Conversely, increasing pressure typically enhances CO2 absorption, following the principles of Henry's Law, where the solubility of a gas in a liquid is proportional to the partial pressure of that gas above the liquid. mdpi.com

In blended solvent systems, such as those containing monoethanolamine (MEA) and a tetrabutylammonium acetate ionic liquid, the composition of the blend is a determining factor in both absorption and regeneration efficiency. researchgate.netrepec.org The concentration of the ionic liquid in the amine solution affects properties like viscosity, density, and surface tension, all of which influence the mass transfer of CO2. repec.org

Effect of Flue Gas Impurities (e.g., SO2) on CO2 Absorption and Regeneration

Studies on various amine-based solvents have consistently shown that the presence of SO2 in the gas stream lowers the CO2 absorption performance. aidic.it The SO2 competes with CO2 for the active sites in the solvent, and due to its higher reactivity, it is absorbed selectively. aidic.it This competition effectively reduces the amount of solvent available for CO2 capture. aidic.it For instance, in studies with 1-ethyl-3-methylimidazolium (B1214524) acetate, the CO2 absorption capacity was significantly decreased in the presence of SO2, and the solvent lost a substantial portion of its initial CO2 absorption capacity after several regeneration cycles. acs.orgacs.org

The impact of SO2 is a critical consideration for the industrial application of any CO2 capture technology, as flue gases from sources like coal-fired power plants contain significant amounts of such impurities. globalccsinstitute.com Therefore, pre-treatment of the flue gas to remove SO2 and other harmful components is often a necessary step to ensure the long-term efficiency and stability of the CO2 capture solvent. researchgate.net

Separation of Specific Gas Mixtures (e.g., CO2/N2)

The selective capture of CO2 from gas mixtures, such as CO2/N2 found in flue gas, is a primary application for this compound and related compounds. The efficiency of this separation is based on the differential absorption of the gases in the solvent. Due to the chemical affinity between the acetate anion and the acidic CO2 molecule, CO2 is absorbed to a much greater extent than the relatively inert nitrogen (N2).

Membrane-based separation technologies utilizing cellulose acetate have been explored for CO2/N2 separation. msrjournal.comusm.my The performance of these membranes can be enhanced by incorporating other polymers. For example, blending cellulose acetate with polyether block amide (Pebax®) has been shown to increase both CO2 permeability and CO2/N2 selectivity. msrjournal.com In another approach, mixed matrix membranes composed of cellulose acetate and carbon nanotubes have demonstrated good separation factors for CO2/CH4 and He/N2 mixtures. nih.gov

The use of semi-clathrate hydrates formed with tetra-n-butylammonium fluoride (TBAF) also shows promise for selective CO2 capture from CO2/N2 mixtures. mdpi.com These hydrates can form at near-ambient temperatures and exhibit selective CO2 capture behavior. mdpi.comnih.gov The gas storage capacity and separation efficiency are dependent on the initial CO2 concentration in the gas mixture. mdpi.com

Interactions with Diverse Chemical Systems

Reagent in Biochemistry and Organic Synthesis

This compound and its close analog, tetrabutylammonium acetate, serve as versatile reagents in both biochemistry and organic synthesis. ontosight.aimedchemexpress.com Tetrabutylammonium acetate is recognized as a phase-transfer catalyst (PTC). sigmaaldrich.com In this role, it facilitates the transfer of reactants between immiscible phases (e.g., organic and aqueous), thereby accelerating reaction rates.

Specific applications in organic synthesis include:

Catalyzing Alkynylation: It can catalyze the reaction between carbonyl compounds and trimethylsilylacetylenes to produce propargylic alcohols. sigmaaldrich.com

Promoting Arylation: It acts as a promoter in the palladium-catalyzed direct arylation of azoles with aryl bromides. sigmaaldrich.com

Activating Sonogashira Coupling: It serves as an activator in the copper-free Sonogashira coupling reaction for the synthesis of disubstituted alkynes. sigmaaldrich.com

Synthesis of Quinolones: It can be used as a molten reaction medium, along with tetrabutylammonium bromide, for the synthesis of 4-aryl-2-quinolones. sigmaaldrich.com

Esterification: Trimethylsilyldiazomethane in the presence of a methanolic benzene (B151609) solution containing a catalytic amount of tetrabutylammonium acetate has been used for the efficient preparation of methyl esters from various carboxylic acids. jst.go.jp

Acetalization: Tetrabutylammonium tribromide, which can be generated in situ, is an efficient and chemoselective reagent for the acetalization of carbonyl compounds. acs.org

In the realm of biochemistry, tetrabutylammonium acetate is considered a biochemical reagent that can be used as a biological material or organic compound for life science-related research. medchemexpress.com For instance, it has been used as an ionic liquid to dissolve cellulose when combined with a DMSO co-solvent. sigmaaldrich.com

Anion-Exchange Facilitated Selective Extraction Processes

This compound, as part of an ionic liquid (IL) system, has demonstrated significant potential in anion-exchange facilitated selective extraction processes. These processes are crucial for separating specific high-value elements from complex mixtures, such as rare earth elements (REEs). Research has specifically highlighted its efficacy in the selective extraction of scandium(III) (Sc(III)), a valuable technology-critical element.